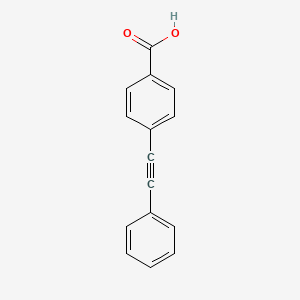

4-(Phenylethynyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethynyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZUGPOTBGMCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401793 | |

| Record name | 4-(phenylethynyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25739-23-5 | |

| Record name | 4-(phenylethynyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-phenylethynyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Phenylethynyl)benzoic Acid

Introduction: The Structural and Functional Significance of 4-(Phenylethynyl)benzoic Acid

This compound (PEBA), a bifunctional organic compound, stands as a molecule of significant interest to researchers at the intersection of materials science, organic synthesis, and pharmacology. Its structure is characterized by a rigid, linear tolan (diphenylacetylene) core, appended with a carboxylic acid group. This unique architecture—marrying a π-conjugated, rod-like backbone with a versatile chemical handle—makes PEBA an exemplary building block for constructing complex molecular systems.

The phenylethynyl moiety provides photophysical properties and structural rigidity, while the benzoic acid group offers a reactive site for derivatization, salt formation, or directed intermolecular interactions such as hydrogen bonding. This guide provides an in-depth exploration of the core chemical properties of PEBA, from its synthesis and characterization to its reactivity and applications, offering field-proven insights for professionals in research and development.

Core Compound Identifiers:

Synthesis and Mechanistic Insight: The Sonogashira Cross-Coupling Approach

The paramount method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction is the industry standard for forming a carbon-carbon bond between a terminal alkyne and an aryl halide, offering high yields and excellent functional group tolerance under mild conditions.[4][5]

Causality of Experimental Choice: The selection of the Sonogashira reaction is deliberate. It is exceptionally efficient for sp-sp² carbon bond formation. The catalytic cycle allows the reaction to proceed at low catalyst loadings, and the mild basic conditions are crucial for preserving the integrity of the carboxylic acid functionality on the aryl halide substrate, which might be sensitive to harsher reaction environments. 4-Iodobenzoic acid is the preferred aryl halide due to the C-I bond's lower dissociation energy compared to C-Br or C-Cl bonds, leading to a faster rate of oxidative addition to the palladium(0) center and generally higher reaction efficiency.[4]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a representative synthesis of this compound from 4-iodobenzoic acid and phenylacetylene.

Materials:

-

4-Iodobenzoic acid

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask, add 4-iodobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF as the solvent, followed by triethylamine (3.0 eq), which acts as both the base and a solvent.

-

Stir the mixture at room temperature to ensure dissolution and catalyst activation.

-

Add phenylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.

-

Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute HCl to remove the triethylamine hydrohalide salt.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

-

Purify the crude product by recrystallization from a solvent system like ethanol/water to yield this compound as a white solid.

Catalytic Cycle Visualization

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.

Caption: Key reactive sites and derivatization pathways for PEBA.

Applications in Scientific Research and Development

The unique properties of PEBA make it a valuable tool in several advanced scientific fields.

-

Materials Science: As a rigid, linear linker, PEBA and its derivatives are excellent candidates for the synthesis of Metal-Organic Frameworks (MOFs) and covalent organic frameworks (COFs). The defined length and geometry of the molecule allow for precise control over pore size and network topology in these crystalline materials. Its conjugated system also makes it a building block for organic semiconductors and luminescent materials. [6]

-

Drug Discovery and Medicinal Chemistry: PEBA serves as a rigid scaffold in drug design to orient other pharmacophoric groups in a specific spatial arrangement. Its derivatives have been investigated as hGPR54 agonists, which may be used to modulate testosterone levels. [1]The benzoic acid moiety itself is a well-known structural motif in many approved drugs. [7]

-

Plant Science and Agrochemicals: In a novel application, PEBA has been identified as a highly potent plant growth regulator. [8][9]Studies have shown it can suppress lateral branching in plants like tomatoes, offering significant potential as a chemical pruning agent to reduce labor costs in horticulture. [8][9]It has also been shown to inhibit seed germination, with low toxicity and low residue levels in plants. [8]

-

Photophysics: The phenylethynyl core is a known chromophore. Attaching electron-donating or electron-withdrawing groups to the terminal phenyl ring can modulate the molecule's absorption and emission properties, creating compounds with interesting solvatochromic and fluorescent behaviors for use as molecular probes. [10]

Conclusion

This compound is far more than a simple organic molecule; it is a versatile platform for innovation. Its straightforward and high-yielding synthesis via the Sonogashira coupling, combined with its well-defined spectroscopic signature, makes it readily accessible for researchers. The orthogonal reactivity of its functional groups provides a gateway to a vast chemical space of derivatives. From creating next-generation porous materials and organic electronics to designing new pharmaceuticals and advancing sustainable agriculture, the robust chemical properties of PEBA ensure its continued relevance and utility across the scientific disciplines.

References

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.[Link]

-

4-Phenylethynyl-benzoic acid ethyl ester. Wiley-VCH. [Link]

-

Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. Royal Society of Chemistry. [Link]

-

Benzoic acid, 4-(phenylazo)-. NIST WebBook. [Link]

-

Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link]

-

Discovery of 4-(2-Phenylethynyl) benzoic Acid as a Potential Potent Chemical Pruner. ResearchGate. [Link]

-

4-(2-phenylethenyl)benzoic Acid. PubChem, NIH. [Link]

-

Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. ACS Publications. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction. ResearchGate. [Link]

-

SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Gheorghe Asachi Technical University of Iasi. [Link]

-

Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. National Library of Medicine. [Link]

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. [Link]

-

Chem 117 Reference Spectra Spring 2011. University of California, Santa Cruz. [Link]

-

4-(2-Phenylethynyl)benzoic acid. PubChem, NIH. [Link]

-

This compound. BioOrganics. [Link]

-

4-(2-Phenylethyl)benzoic acid. PubChem, NIH. [Link]

-

Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. RSC Publishing. [Link]

-

A photophysical study of substituted arylethynylenes. Durham e-Theses. [Link]

-

Benzoic acid, 2-phenylethyl ester. Organic Syntheses Procedure. [Link]

-

Application Areas of Benzoic Acid. JustLong. [Link]

-

This compound. Chemsrc. [Link]

-

Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

Sources

- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]

- 2. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. BioOrganics [bioorganics.biz]

- 4. mdpi.com [mdpi.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. A photophysical study of substituted arylethynylenes - Durham e-Theses [etheses.dur.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 4-(Phenylethynyl)benzoic acid

Abstract

This compound (PEBA) is a rigid, rod-like molecule that has garnered significant interest across various scientific disciplines. Its unique structure, featuring a carboxylic acid group and a phenylacetylene moiety, makes it a valuable building block in the development of metal-organic frameworks (MOFs), liquid crystals, and pharmaceutical compounds.[1][2] Recent studies have also highlighted its potential as a potent plant growth regulator for chemical pruning in agriculture.[3][4] This guide provides a comprehensive, in-depth exploration of the core synthetic methodology for preparing PEBA, focusing on the highly efficient and versatile Sonogashira cross-coupling reaction. It is intended for researchers and professionals in organic synthesis, materials science, and drug development, offering both theoretical mechanistic insights and a practical, field-proven experimental protocol.

The Premier Synthetic Route: Sonogashira Cross-Coupling

The formation of the C(sp²)-C(sp) bond between the benzoic acid ring and the phenylacetylene unit is most effectively achieved through the Sonogashira cross-coupling reaction.[5][6] This Nobel Prize-winning methodology, first reported in 1975, has become an indispensable tool in organic synthesis for its reliability, mild reaction conditions, and broad functional group tolerance.[7] The reaction couples a terminal alkyne (phenylacetylene) with an aryl halide (typically 4-iodobenzoic acid or 4-bromobenzoic acid) using a dual catalytic system.[7][8]

The core components of this transformation are:

-

A Palladium Catalyst: Often a Pd(0) complex, which facilitates the key oxidative addition and reductive elimination steps. Common precatalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[7][9]

-

A Copper(I) Co-catalyst: Typically copper(I) iodide (CuI), which activates the terminal alkyne.[7][8][9]

-

An Amine Base: Serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction. Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used.[8][9]

The reactivity of the aryl halide is a critical factor, with the reaction rate following the trend: I > Br >> Cl.[7][10] For this reason, 4-iodobenzoic acid is the preferred starting material for achieving high yields under mild conditions.

Mechanistic Deep Dive: The Dual Catalytic Cycle

The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles, one driven by palladium and the other by copper.[6][9] This synergistic cooperation is the key to the reaction's efficiency at moderate temperatures.

Caption: The dual catalytic cycles of the Sonogashira reaction.

Palladium Cycle Breakdown:

-

Oxidative Addition : A coordinatively unsaturated 14-electron Pd(0) species reacts with the aryl halide (4-iodobenzoic acid) to form a square planar 16-electron Pd(II) intermediate (Complex A).[9][10]

-

Transmetalation : The copper acetylide, formed in the copper cycle, transfers the phenylethynyl group to the Pd(II) complex. This step displaces the halide ion and results in a diorganopalladium(II) intermediate (Complex B).[9][10]

-

Reductive Elimination : The final carbon-carbon bond is formed as the product, this compound, is expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]

Copper Cycle Breakdown:

-

Acid-Base Reaction : The amine base deprotonates the terminal alkyne (phenylacetylene), which has a weakly acidic proton.[10]

-

Copper Acetylide Formation : This acetylide anion rapidly coordinates with the copper(I) salt to form a copper(I) acetylide species.[6][9] This intermediate is crucial as it is the active nucleophile for the transmetalation step in the palladium cycle.

Field-Proven Experimental Protocol

This section details a robust, lab-scale protocol for the synthesis of this compound.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 4-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 1.0 | 5.0 | 1.24 g |

| Phenylacetylene | C₈H₆ | 102.14 | 1.2 | 6.0 | 0.67 mL |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 | 0.1 | 70.2 mg |

| Copper(I) Iodide | CuI | 190.45 | 0.04 | 0.2 | 38.1 mg |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.0 | 15.0 | 2.1 mL |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 25 mL |

Note: All reagents should be of high purity. Solvents should be anhydrous and reactions should be performed under an inert atmosphere.

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of PEBA.

-

Reaction Setup : To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (1.24 g), bis(triphenylphosphine)palladium(II) dichloride (70.2 mg), and copper(I) iodide (38.1 mg).[9]

-

Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

-

Solvent and Base Addition : Add anhydrous tetrahydrofuran (25 mL) followed by triethylamine (2.1 mL) via syringe. Stir the resulting suspension for 10 minutes at room temperature.

-

Alkyne Addition : Add phenylacetylene (0.67 mL) dropwise to the mixture over 5 minutes.[9]

-

Reaction Execution : Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

-

Monitoring : Monitor the disappearance of the 4-iodobenzoic acid starting material using thin-layer chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid).

Product Work-up and Purification

-

Quenching : Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).

-

Washing : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (2 x 25 mL) to remove the copper catalyst and other inorganic salts, and then with brine (1 x 25 mL).[9][11]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the pure product.

Product Characterization

| Property | Expected Result |

| Physical Form | Solid[12] |

| Molecular Formula | C₁₅H₁₀O₂ |

| Molecular Weight | 222.24 g/mol [12] |

| Melting Point | 220.5-221.0 °C[13] |

| ¹H NMR (DMSO-d₆) | δ ~13.2 (s, 1H, -COOH), 8.0 (d, 2H), 7.6-7.7 (m, 4H), 7.4-7.5 (m, 3H) ppm. |

| ¹³C NMR (DMSO-d₆) | δ ~167, 132, 131.8, 130, 129.5, 129.3, 128.5, 122, 92, 90 ppm. |

| InChI Key | OGZUGPOTBGMCLE-UHFFFAOYSA-N |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Handling

Proper laboratory safety practices are paramount. Always consult the Safety Data Sheet (SDS) for each chemical before use.

| Chemical | Key Hazards | Recommended Precautions |

| This compound | Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.[12][14] | Wear gloves, safety glasses. Avoid inhaling dust. |

| Pd(PPh₃)₂Cl₂ | Skin/eye/respiratory irritant. Suspected mutagen. | Handle in a fume hood. Wear appropriate PPE. |

| Copper(I) Iodide | Skin/eye/respiratory irritant. | Avoid contact and inhalation. |

| Phenylacetylene | Flammable liquid. Harmful if swallowed. | Keep away from ignition sources. Handle in a fume hood. |

| Triethylamine | Flammable and corrosive liquid. Toxic if inhaled. | Use in a well-ventilated fume hood. Wear gloves and eye protection. |

General Handling : All manipulations should be performed in a well-ventilated chemical fume hood.[14] Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves, must be worn at all times.[15] Storage : Store this compound in a tightly sealed container in a cool, dry place (2-8°C is recommended for long-term storage).[12]

Conclusion

The Sonogashira cross-coupling reaction provides a highly efficient, reliable, and direct route for the synthesis of this compound from commercially available starting materials. The methodology is characterized by its mild conditions and tolerance of the key carboxylic acid functional group. By following the detailed protocol and safety guidelines presented in this guide, researchers can confidently and safely produce this versatile compound for applications in advanced materials, pharmaceuticals, and agricultural science.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

ResearchGate. The copper/palladium cooperation in Sonogashira coupling. [Link]

-

YouTube. Sonogashira Coupling. [Link]

-

RSC Publishing. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]

-

Wiley-VCH. (2005). Supporting Information. [Link]

-

Royal Society of Chemistry. 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. [Link]

-

ResearchGate. Discovery of 4-(2-Phenylethynyl) benzoic Acid as a Potential Potent Chemical Pruner | Request PDF. [Link]

-

PubMed. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. [Link]

-

ThalesNano. Flow Chemistry: Sonogashira Coupling. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

MDPI. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. [Link]

Sources

- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. books.rsc.org [books.rsc.org]

- 12. This compound | 25739-23-5 [sigmaaldrich.com]

- 13. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. angenechemical.com [angenechemical.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to 4-(Phenylethynyl)benzoic Acid (CAS: 25739-23-5)

This guide provides a comprehensive technical overview of 4-(phenylethynyl)benzoic acid (PEBA), a versatile aromatic carboxylic acid. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound. This document delves into the nuanced details of its preparation, characterization, and utility in diverse scientific fields, from medicinal chemistry to materials science.

Introduction: The Scientific Merit of this compound

This compound is a rigid, linear molecule featuring a phenylacetylene group attached to a benzoic acid moiety. This unique structure imparts a combination of properties that make it a valuable building block in several areas of chemical research. The phenylethynyl group provides a π-conjugated system that can be exploited for its electronic and photophysical properties, while the carboxylic acid functional group offers a reactive handle for derivatization and incorporation into larger molecular architectures. Its applications are expanding, with notable use as a reagent in the synthesis of pharmacologically active compounds and as a linker in the construction of advanced materials such as metal-organic frameworks (MOFs) and polymers.[1][2]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound, along with its safety profile, is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 25739-23-5 | [3] |

| Molecular Formula | C₁₅H₁₀O₂ | [3] |

| Molecular Weight | 222.24 g/mol | |

| Appearance | Solid | [4] |

| Melting Point | 220.5-221.0 °C | [3] |

| Boiling Point | 407.3±28.0 °C (Predicted) | [3] |

| Density | 1.25±0.1 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [4] |

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Synthesis and Purification

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (4-iodobenzoic acid or 4-bromobenzoic acid).

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

-

4-Iodobenzoic acid

-

Phenylacetylene

-

Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzoic acid (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).

-

Add the anhydrous solvent and triethylamine.

-

To the stirred solution, add phenylacetylene (1.1-1.5 equivalents) dropwise at room temperature.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous workup, typically involving acidification with dilute HCl to precipitate the product.

-

The crude product is collected by filtration and washed with water.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: The solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.

-

Column Chromatography: If impurities are not easily removed by recrystallization, silica gel column chromatography can be employed using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid and phenylacetylene moieties. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the quaternary carbons of the alkyne, the carboxyl carbon, and the aromatic carbons. |

| FTIR (cm⁻¹) | Characteristic peaks for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, and the C≡C stretch of the alkyne.[6] |

| Mass Spec. | The molecular ion peak corresponding to the mass of the compound. |

Applications in Research and Development

This compound serves as a crucial molecular scaffold in several cutting-edge areas of scientific research.

Medicinal Chemistry and Drug Discovery

The rigid, well-defined structure of this compound makes it an attractive scaffold for the design of bioactive molecules.

-

GPR54 Agonists: This compound is a known reagent in the preparation of agonists for the G-protein coupled receptor 54 (GPR54), which is involved in the regulation of testosterone levels.[1] This has implications for the development of therapies for hormonal disorders.

-

Anticancer Research: Benzoic acid derivatives have been extensively studied for their potential as anticancer agents.[7] The phenylethynyl moiety can be further functionalized to modulate the pharmacological properties of these derivatives, offering a pathway to novel cancer therapeutics.

-

Enzyme Inhibition: The scaffold can be incorporated into molecules designed to inhibit specific enzymes. For instance, derivatives of benzoic acid have been identified as inhibitors of protein phosphatases, which are implicated in various diseases.[8]

Materials Science

The linear and rigid nature of this compound, combined with its carboxylic acid functionality, makes it an excellent building block for advanced materials.

-

Metal-Organic Frameworks (MOFs): The carboxylate group can coordinate with metal ions to form porous, crystalline MOFs.[9][10] The phenylethynyl group can impart desirable electronic or luminescent properties to the resulting framework, making these materials suitable for applications in gas storage, separation, and sensing.[11]

-

Functional Polymers: As a monomer, this compound can be incorporated into polymers to enhance their thermal stability and introduce specific functionalities.[2] The phenylethynyl group can undergo cross-linking at elevated temperatures, leading to thermosetting polymers with high performance characteristics.

Agrochemicals

Recent research has highlighted the potential of this compound as a potent plant growth regulator. It has been shown to inhibit seed germination and suppress lateral branching in plants, suggesting its utility as a chemical pruning agent in agriculture.[12]

Conclusion

This compound is a compound of significant interest with a growing number of applications. Its straightforward synthesis via the Sonogashira coupling, coupled with its versatile chemical nature, ensures its continued importance in both academic and industrial research. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for scientists working with this compound.

References

-

Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Plant Cell Physiol.2024 . [Link]

-

NIST. Benzoic acid, 4-(phenylazo)-. [Link]

- Hergenrother, P. M. Oligomers and Polymers Containing Phenylethynyl Groups. High Performance Polymers2003, 15 (1), 5–27.

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

Research and Reviews. Metal Organic Frameworks. [Link]

-

SpectraBase. Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester. [Link]

-

National Institutes of Health. Smart Tetraphenylethene‐Based Luminescent Metal–Organic Frameworks with Amide‐Assisted Thermofluorochromics and Piezofluorochromics. [Link]

-

ResearchGate. Flexible metal-organic frameworks. [Link]

-

National Institutes of Health. 4-[(2-Phenylethyl)amino]benzoic acid. [Link]

-

ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. [Link]

-

ScienceLab.com. Material Safety Data Sheet - Benzoic acid MSDS. [Link]

-

MDPI. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]

-

PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]

-

eScholarship. Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks. [Link]

-

PubMed. Pharmacological evaluation of newly synthesized benzimidazole derivative for anti-Alzheimer potential. [Link]

-

ResearchGate. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. [Link]

-

National Institutes of Health. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. [Link]

-

ResearchGate. Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. [Link]

-

National Institutes of Health. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. [Link]

Sources

- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 25739-23-5 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. chemscene.com [chemscene.com]

- 11. escholarship.org [escholarship.org]

- 12. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal structure of 4-(Phenylethynyl)benzoic acid

An In-depth Technical Guide to the Crystal Structure of 4-(Phenylethynyl)benzoic Acid

Foreword: A Structural Perspective on Function

To the researchers, scientists, and drug development professionals who rely on a molecule's solid-state architecture to unlock its potential, this guide offers a comprehensive examination of this compound (PEBA). This molecule, situated at the intersection of materials science and biotechnology, presents a fascinating case study in crystal engineering. Its rigid, linear geometry, conferred by the phenylethynyl linker, combined with the powerful hydrogen-bonding capability of the carboxylic acid, dictates a highly predictable yet elegant supramolecular assembly. In this whitepaper, we move beyond a simple recitation of data. We will explore the causal relationships between molecular structure and crystal packing, detail the self-validating experimental protocols required for its characterization, and ground our analysis in the foundational principles of physical organic chemistry. Our objective is to provide not just a static picture of a crystal lattice, but a dynamic understanding of the forces that govern its formation and, by extension, its function.

Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a benzoic acid moiety linked to a phenyl group through an ethynyl (carbon-carbon triple bond) spacer. This structure results in a rigid, rod-like molecule with distinct functional ends: the hydrophilic, hydrogen-bonding carboxylic acid and the hydrophobic, aromatic phenylethynyl tail. These characteristics are fundamental to its behavior in both solution and the solid state.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₂ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| CAS Number | 25739-23-5 | [1] |

| Physical Form | Solid | [2] |

| InChI Key | OGZUGPOTBGMCLE-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |

Synthesis and Single-Crystal Cultivation

The reliable synthesis and subsequent growth of high-quality single crystals are prerequisites for structural elucidation. The causality behind our choice of synthesis—the Sonogashira coupling—is its high efficiency and functional group tolerance for forming C(sp²)-C(sp) bonds. For crystallization, slow evaporation is selected for its ability to maintain near-equilibrium conditions, allowing for the growth of well-ordered, diffraction-quality crystals.

Synthesis via Sonogashira Coupling

The Sonogashira cross-coupling reaction is the authoritative method for synthesizing aryl alkynes. It involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (4-iodobenzoic acid) and is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Protocol:

-

Inert Atmosphere: A 250 mL Schlenk flask is charged with 4-iodobenzoic acid (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq). The flask is sealed, evacuated, and backfilled with dry argon three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Anhydrous triethylamine (4.0 eq) and anhydrous tetrahydrofuran (THF) are added via syringe. The mixture is stirred to achieve dissolution.

-

Alkyne Addition: Phenylacetylene (1.2 eq) is added dropwise to the stirring solution at room temperature.

-

Reaction: The reaction mixture is heated to 60°C and stirred for 12 hours. Progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1 M HCl, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Single-Crystal Growth by Slow Evaporation

The goal of this protocol is to grow crystals of sufficient size and quality for single-crystal X-ray diffraction. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal.

Experimental Protocol:

-

Solvent Selection: Prepare saturated solutions of purified PEBA in various solvents (e.g., ethanol, ethyl acetate, dichloromethane/hexane mixture) in small vials.

-

Dissolution: Gently warm the vials to ensure complete dissolution of the solid.

-

Filtration: Filter the warm, saturated solutions through a syringe filter (0.22 µm) into clean vials to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vials with parafilm and puncture 2-3 small holes with a needle. Place the vials in a vibration-free environment at a constant temperature.

-

Crystal Harvest: Over several days to weeks, as the solvent slowly evaporates, crystals should form. Once crystals of suitable size (~0.1-0.3 mm) are observed, they are carefully harvested from the mother liquor using a nylon loop.

Caption: Workflow from synthesis to single-crystal analysis.

Core Crystal Structure Analysis

While a definitive, publicly deposited crystal structure for this compound is not available at the time of this writing, we can construct a highly reliable model based on the foundational principles of supramolecular chemistry and extensive data from analogous benzoic acid derivatives.[3]

The Centrosymmetric Carboxylic Acid Dimer: The Primary Synthon

The most dominant and predictable intermolecular interaction in the crystal structures of nearly all carboxylic acids is the formation of a centrosymmetric dimer via a pair of O-H···O hydrogen bonds.[3] This interaction is exceptionally stable and is described by the graph set notation R²₂(8), indicating a ring motif formed by two hydrogen-bond donors and two acceptors, encompassing 8 atoms.

Trustworthiness of the Model: This dimer motif is a self-validating system. The geometric constraints of the sp² hybridized carbonyl oxygen and hydroxyl group, combined with the electrostatic complementarity, make this the most energetically favorable pairing. We can confidently predict its formation as the primary building block, or "supramolecular synthon," of the PEBA crystal lattice.

Caption: The predictable R²₂(8) hydrogen-bonded dimer motif.

Secondary Interactions: π-Stacking and Lattice Stabilization

Once the primary dimer synthon is formed, the overall crystal packing is dictated by weaker, non-covalent interactions involving the aromatic framework. The extended π-system of the phenylethynyl group is crucial for this.

-

π–π Stacking: The planar phenyl rings of adjacent PEBA dimers are expected to stack upon one another to maximize favorable quadrupole interactions. This is a common feature in crystals of aromatic compounds.[4] These interactions can be parallel-displaced or T-shaped (edge-to-face), with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å.

-

C–H···π Interactions: The electron-rich π-cloud of the phenyl and ethynyl groups can act as a weak hydrogen bond acceptor for C-H donors from neighboring molecules, further knitting the lattice together.[4]

The interplay between these weaker forces and the dominant hydrogen bonding will determine the final crystal packing and can give rise to polymorphism.

Predicted Crystallographic Parameters

Based on analysis of similar structures in the Cambridge Structural Database (CSD), a plausible set of crystallographic parameters for a common polymorphic form of PEBA can be hypothesized.

| Parameter | Predicted Value/Type | Rationale |

| Crystal System | Monoclinic or Triclinic | Common for organic molecules with low symmetry. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups accommodate the predicted acid dimer. |

| Molecules per Unit Cell (Z) | 2 or 4 | Consistent with common packing arrangements of dimers. |

| O-H···O Bond Distance | 2.60 - 2.70 Å | Characteristic distance for carboxylic acid dimers.[3] |

| π-Stacking Distance | 3.4 - 3.8 Å | Typical range for parallel-displaced π-stacking.[4][5] |

The Potential for Polymorphism

Polymorphism, the ability of a compound to crystallize in multiple distinct forms with different unit cells, is a critical consideration in drug development and materials science.[6] For PEBA, polymorphism would likely arise from different arrangements of the fundamental hydrogen-bonded dimers. For instance, dimers could pack in a "herringbone" pattern in one polymorph and a co-planar "ribbon" or "sheet" motif in another, driven by subtle differences in the optimization of π-stacking and C-H···π interactions. Each polymorph would possess unique physical properties, such as solubility, melting point, and stability, making polymorphic screening an essential step in its full characterization.

Significance and Applications

The crystal structure of PEBA directly influences its macroscopic properties and applications.

-

Agrochemicals: PEBA has been identified as a highly effective chemical pruning agent for horticultural plants, capable of suppressing lateral bud growth at micromolar concentrations.[7] Its solid-state stability, dictated by the strong intermolecular forces in its crystal lattice, is crucial for formulation, storage, and controlled release.

-

Materials Science: The rigid, conjugated structure of PEBA makes it and its derivatives valuable building blocks for liquid crystals and fluorescent sensors.[8] The precise orientation of molecules in the crystal, governed by the interactions described herein, is a model for the desired molecular alignment in liquid crystalline phases.

-

Pharmaceutical Research: PEBA is a known reagent in the synthesis of agonists for GPR54, a receptor implicated in the regulation of testosterone.[1] Understanding its solid-form behavior is essential for ensuring consistency and purity in multi-step synthetic pathways.

Conclusion

The crystal structure of this compound is governed by a clear hierarchy of intermolecular forces. The overwhelmingly favored O-H···O hydrogen bond reliably directs the formation of centrosymmetric dimers, which serve as the primary supramolecular building blocks. The subsequent packing of these dimers is stabilized by a network of weaker π-π stacking and C-H···π interactions involving the extensive aromatic system. This detailed structural understanding, built upon authoritative principles of crystal engineering, provides a robust framework for controlling the solid-state properties of PEBA and for rationally designing new materials and applications based on its unique molecular architecture.

References

-

Liu, G. & Long, B. (2024). 4-[(2-Phenylethyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Mandal, J., et al. (2023). π-Stacking among the Anthracenyl Groups of a Copper Complex Resulted in Doubling of Unit Cell Volume To Provide New Polymorphs. ACS Omega. Available at: [Link]

-

Tan, Y. Z., et al. (2023). Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

ResearchGate. Experimental details of single-crystal X-ray diffraction. Available at: [Link]

-

Lin, Y.-C., et al. (2024). Helical Molecular Cages with sp-Conjugated Linkages. International Journal of Molecular Sciences. Available at: [Link]

-

MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein. Available at: [Link]

-

PubMed. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Available at: [Link]

-

MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available at: [Link]

-

Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. Available at: [Link]

-

PubChem. 4-(2-phenylethenyl)benzoic Acid. Available at: [Link]

-

ResearchGate. (PDF) Investigation of the π-π Stacking interactions without direct electrostatic effects of substituents: The aromatic aromatic and aromatic anti-aromatic complexes. Available at: [Link]

-

Qi, Y.-Y., et al. (2016). A New Type of 1, 4-Bis(phenylethynyl)benzene Derivatives: Optical Behavior and Sensing Applications. Acta Physico-Chimica Sinica. Available at: [Link]

-

ResearchGate. Molecular diagrams highlighting the intermolecular interactions.... Available at: [Link]

-

PubChemLite. 4-(2-phenylethynyl)benzoic acid (C15H10O2). Available at: [Link]

Sources

- 1. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]

- 2. This compound | 25739-23-5 [sigmaaldrich.com]

- 3. 4-[(2-Phenylethyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and fluorescence of 1-[8-phenyl-9-(phenylethynyl)-4H-benzo[def]carbazol-4-yl]ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. π–π Stacking Interaction of Metal Phenoxyl Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-(Phenylethynyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to 4-(Phenylethynyl)benzoic Acid

This compound, hereafter referred to as PEBA, is an aromatic carboxylic acid characterized by a rigid structure containing a phenyl group linked to a benzoic acid moiety via an ethynyl (acetylene) bridge. This unique molecular architecture imparts specific chemical and physical properties that are of significant interest in materials science and medicinal chemistry. The interplay between its non-polar aromatic systems and the polar, ionizable carboxylic acid group dictates its behavior in various solvent systems.

Understanding the solubility of PEBA is a critical prerequisite for its application in any solution-phase process. In drug development, solubility directly influences formulation strategies, bioavailability, and pharmacokinetic profiles.[1] For synthetic chemists, solvent selection is paramount for reaction efficiency, purification via recrystallization, and product isolation.[2] This guide provides a comprehensive analysis of the theoretical and practical aspects of PEBA's solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 25739-23-5 | [3][4] |

| Molecular Formula | C₁₅H₁₀O₂ | [5] |

| Molecular Weight | 222.24 g/mol | [3] |

| Physical Form | Solid | [3] |

| Melting Point | 220.5-221.0 °C | [6] |

| Predicted pKa | ~4.08 | [6] |

| Boiling Point | 407.3 °C (Predicted) | [5][6] |

Part 2: Theoretical Principles of Solubility

The solubility of PEBA is governed by its molecular structure, which features a distinct duality: a large, non-polar, hydrophobic backbone and a small, polar, hydrophilic carboxylic acid head. This structure leads to a nuanced solubility profile that can be rationalized by established chemical principles.

The "Like Dissolves Like" Principle

The fundamental rule of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[7]

-

Non-polar Character : The phenylethynyl and benzene ring portions of PEBA are hydrophobic and interact favorably with non-polar solvents through van der Waals forces.

-

Polar Character : The carboxylic acid group (-COOH) is polar and capable of forming strong hydrogen bonds with polar protic solvents (like water or ethanol) and interacting via dipole-dipole forces with polar aprotic solvents (like DMSO).[2][8]

Due to its large non-polar region, the overall solubility of the neutral PEBA molecule in highly polar solvents like water is expected to be very low.[8][9] Conversely, its solubility in purely non-polar solvents like hexane may also be limited because the strong hydrogen bonding between PEBA molecules (forming dimers) must be overcome, which non-polar solvents cannot do effectively.[2] Therefore, solvents with intermediate polarity or those that can interact with both parts of the molecule are often the most effective.

The Critical Role of pH and pKa

As a carboxylic acid, PEBA's solubility in aqueous media is profoundly dependent on pH. The pKa is the pH at which the compound exists in a 50:50 ratio of its neutral (protonated) acid form and its ionized (deprotonated) conjugate base form.[10]

HA ⇌ H⁺ + A⁻ (PEBA, less soluble) ⇌ (Proton) + (PEBA-carboxylate, more soluble)

With a predicted pKa of approximately 4.08, PEBA will exist predominantly in its neutral, less water-soluble form at a pH below 4.[6][11] However, in basic solutions (pH > 6), the carboxylic acid is deprotonated to form the highly polar and much more water-soluble carboxylate anion.[11][12] This acid-base chemistry is the most powerful tool for modulating its aqueous solubility.[13]

Part 3: Solubility Profile of this compound

While extensive quantitative solubility data for PEBA is not widely published, a reliable qualitative and semi-quantitative profile can be constructed based on the behavior of analogous compounds like benzoic acid and by applying the theoretical principles outlined above.[14][15][16]

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | Very Low to Low | The large non-polar backbone has an affinity for these solvents, but they cannot disrupt the strong hydrogen bonds of the carboxylic acid dimers.[16] |

| Polar Aprotic | DMSO, DMF, Acetone, THF | High | These solvents effectively solvate both the non-polar aromatic rings and the polar carboxylic acid group through dipole-dipole interactions.[15] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, allowing favorable interaction with the -COOH group, while their alkyl chains solvate the non-polar part.[16][17] |

| Water (Neutral) | H₂O (pH ~7) | Very Low | The large hydrophobic backbone dominates, leading to poor water solubility, a common trait for aromatic carboxylic acids with more than a few carbons.[9][18][19] |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | High | The acidic proton is removed by the base, forming a highly polar and water-soluble sodium carboxylate salt.[7][13][20] |

| Aqueous Acid | 5% HCl | Very Low | The compound remains in its neutral, protonated form, which has minimal water solubility. The common ion effect may further suppress dissolution.[13] |

Part 4: Experimental Determination of Solubility

A systematic, qualitative assessment of solubility is a cornerstone of compound characterization. The following protocol provides a self-validating workflow to classify the solubility of PEBA.

Experimental Workflow Diagram

Caption: Logical workflow for the qualitative solubility classification of an organic compound like PEBA.

Detailed Step-by-Step Protocol

This protocol is adapted from standard organic chemistry laboratory procedures.[13][20][21] A compound is generally considered "soluble" if approximately 25 mg dissolves in 0.75 mL of solvent.

-

Water Solubility Test

-

Procedure: Place ~25 mg of PEBA into a small test tube. Add 0.75 mL of deionized water in three 0.25 mL portions, shaking vigorously for 10-20 seconds after each addition.

-

Causality: This initial step determines the compound's polarity. Given PEBA's structure, it is expected to be insoluble.[9]

-

-

Aqueous Base Solubility Test (5% NaOH)

-

Procedure: To the test tube containing the water-insoluble sample (or a fresh 25 mg sample), add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution in portions, shaking vigorously.

-

Causality: This tests for the presence of an acidic functional group. If PEBA dissolves, it indicates the formation of the water-soluble sodium 4-(phenylethynyl)benzoate salt. This result is strongly expected.[7][20]

-

Validation: To confirm dissolution was due to a chemical reaction, carefully add 6M HCl dropwise to the clear solution. The reappearance of a precipitate as the solution becomes acidic confirms the original, water-insoluble acid has been regenerated.[13]

-

-

Aqueous Acid Solubility Test (5% HCl)

-

Procedure: Using a fresh 25 mg sample of PEBA, add 0.75 mL of 5% aqueous hydrochloric acid (HCl) in portions, shaking vigorously.

-

Causality: This tests for basic functional groups (like amines). PEBA lacks any basic sites and is expected to be insoluble.[13]

-

-

Concentrated Sulfuric Acid Test

-

Procedure: (Perform with extreme caution in a chemical fume hood). To a fresh 25 mg sample of PEBA in a dry test tube, carefully add 0.5 mL of cold, concentrated H₂SO₄.

-

Causality: This is a test for compounds that are neutral but contain oxygen or π-systems (alkenes, alkynes, aromatic rings) that can be protonated by a very strong acid.[13] PEBA is expected to dissolve (often with a color change) due to the protonation of its carboxylic acid group and potential sulfonation of the aromatic rings.

-

Part 5: Applications and Implications

The solubility profile of PEBA directly informs its practical handling and application:

-

Drug Development: The poor aqueous solubility at physiological pH (~7.4) suggests that for oral drug delivery, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions would be necessary to improve dissolution and absorption.[1][11] Its high solubility in organic solvents like DMSO makes it ideal for initial in vitro screening assays.

-

Chemical Synthesis & Purification: The significant difference in solubility between the neutral acid and its carboxylate salt is ideal for purification. PEBA can be dissolved in an organic solvent (like diethyl ether), washed with aqueous acid (to remove basic impurities), and then extracted into an aqueous base (like 5% NaOH) to separate it from neutral impurities. Re-acidification of the aqueous layer will then precipitate the purified PEBA.[19] Furthermore, its moderate solubility in alcohols suggests that recrystallization from solvents like ethanol could be an effective final purification step.

Part 6: Conclusion

This compound is a classic example of a bifunctional organic molecule whose solubility is dictated by the competing characteristics of its polar head and non-polar tail. It exhibits very low solubility in neutral water and non-polar hydrocarbons but is readily soluble in polar aprotic solvents like DMSO and DMF. Critically for its handling and purification, its acidic nature allows for high solubility in aqueous basic solutions through the formation of a carboxylate salt. This comprehensive understanding of its solubility is essential for any researcher or developer seeking to utilize this compound effectively in their work.

References

- Vertex AI Search. (n.d.). Solubility test for Organic Compounds.

- ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa).

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- YouTube. (2021). Solubility test/ Organic lab.

- LookChem. (n.d.). Reliable Chemical Trading Partner, Professional this compound Supply.

- Pion Inc. (2023). What is pKa and how is it used in drug development?.

- PubChem. (n.d.). 4-(2-phenylethenyl)benzoic Acid.

- Sigma-Aldrich. (n.d.). This compound.

- Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ChemicalBook. (n.d.). 25739-23-5(4-PHENYLETHYNYL-BENZOIC ACID) Product Description.

- Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs.

- PubChem. (n.d.). 4-(2-Phenylethyl)benzoic acid.

- ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents.

- Scribd. (n.d.). Predicting Carboxylic Acid Solubility.

- Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.

- ResearchGate. (2025). (PDF) Solubility of Benzoic Acid in Mixed Solvents.

- ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift.

- ResearchGate. (n.d.). A plot of the pH dependence of the solubility of an acid with pK a 4.8....

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- Chemguide. (n.d.). an introduction to carboxylic acids.

- BenchChem. (2025). Solubility Profile of 2-(3-methylphenyl)benzoic Acid in Organic Solvents: A Technical Guide.

- ResearchGate. (2025). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling.

- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ResearchGate. (n.d.). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K.

- ChemicalBook. (n.d.). 4-PHENYLETHYNYL-BENZOIC ACID.

- ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- Solubility of Things. (n.d.). Benzoic Acid.

- Wikipedia. (n.d.). Benzoic acid.

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. This compound | 25739-23-5 [sigmaaldrich.com]

- 4. 4-PHENYLETHYNYL-BENZOIC ACID | 25739-23-5 [chemicalbook.com]

- 5. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 6. 25739-23-5 CAS MSDS (4-PHENYLETHYNYL-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 10. acdlabs.com [acdlabs.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. www1.udel.edu [www1.udel.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Benzoic acid - Wikipedia [en.wikipedia.org]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Introduction: The Structural and Functional Significance of 4-(Phenylethynyl)benzoic Acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Phenylethynyl)benzoic Acid

This compound (PEBA) is a rigid, rod-like molecule that serves as a vital bifunctional linker in the realms of materials science, coordination chemistry, and drug development. Its structure, featuring a carboxylic acid group at one end and a phenyl group at the other, connected by a rigid phenylethynyl bridge, imparts unique properties that are leveraged in the synthesis of metal-organic frameworks (MOFs), liquid crystals, and functional polymers. Recently, PEBA has also been identified as a highly potent plant growth regulator, showing promise as a chemical pruning agent in agriculture.[1]

Given its utility as a molecular building block, unambiguous structural confirmation is paramount for any researcher utilizing this compound. This guide, intended for scientists and development professionals, provides an in-depth analysis of the core spectroscopic techniques used for its characterization: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing the field-proven insights of a Senior Application Scientist.

Molecular Architecture: The Foundation of Spectral Interpretation

Before delving into the spectra, it is crucial to visualize the molecule's architecture. The key functional groups—the carboxylic acid, the disubstituted aromatic ring, the internal alkyne, and the monosubstituted phenyl ring—each possess unique spectroscopic signatures.

Caption: Functional domains of this compound.

Part 1: Vibrational Spectroscopy with FTIR

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed, and this absorption is detected and plotted as a spectrum.

Experimental Protocol: Acquiring the FTIR Spectrum

For a solid powder like PEBA, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal stage to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small amount of dry PEBA powder (a few milligrams) onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Data Acquisition: Scan the sample, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be automatically background-corrected. If necessary, perform a baseline correction to ensure the spectral baseline is flat.

Caption: Standard workflow for FTIR-ATR analysis.

Interpretation of the PEBA FTIR Spectrum

The FTIR spectrum of PEBA provides a clear fingerprint of its constituent parts. The presence of intermolecular hydrogen bonding in the solid state, where carboxylic acid groups form dimers, significantly influences the spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale & Causality |

| ~3300–2500 | O-H stretch (Carboxylic Acid) | Very broad, strong | The extreme broadness is the hallmark of the O-H bond in a hydrogen-bonded carboxylic acid dimer. This feature often overlaps with C-H stretches.[2] |

| ~3100–3000 | C-H stretch (Aromatic) | Medium, sharp peaks | These absorptions correspond to the C-H stretching vibrations on both aromatic rings. They typically appear as a cluster of small peaks just above 3000 cm⁻¹. |

| ~2220 | C≡C stretch (Internal Alkyne) | Sharp, medium to weak | The stretching of the carbon-carbon triple bond gives a characteristic peak. Its intensity is reduced due to the relatively symmetric substitution of the alkyne, which minimizes the change in dipole moment during vibration. Data for similar diarylalkynes show this peak around 2210-2236 cm⁻¹.[3][4] |

| ~1710–1680 | C=O stretch (Carboxylic Acid) | Sharp, very strong | This is one of the most intense peaks in the spectrum. Its position is indicative of a carbonyl group in a conjugated, hydrogen-bonded dimer.[2] |

| ~1605, ~1500 | C=C stretch (Aromatic) | Medium to strong, sharp | These peaks arise from the stretching vibrations within the benzene rings. |

| ~1320–1210 | C-O stretch (Carboxylic Acid) | Strong | This band is associated with the stretching of the carbon-oxygen single bond within the carboxylic acid moiety. |

| ~920 | O-H bend (Carboxylic Acid) | Broad, medium | This out-of-plane bending vibration is another characteristic feature of a carboxylic acid dimer. |

The combined presence of the very broad O-H stretch, the strong C=O stretch at ~1700 cm⁻¹, and the sharp C≡C stretch at ~2220 cm⁻¹ provides unequivocal evidence for the this compound structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), allowing for the mapping of atomic connectivity and chemical environments.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The choice of solvent is critical. While CDCl₃ is common, PEBA's carboxylic acid proton (-COOH) may exchange with trace water or be poorly resolved. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it is a polar, aprotic solvent that forms hydrogen bonds with the acidic proton, slowing its exchange and resulting in a well-defined peak.

-

Sample Preparation: Accurately weigh ~5-10 mg of PEBA and dissolve it in ~0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for high-resolution spectra.

-

¹H NMR Acquisition: Acquire the proton spectrum. A standard acquisition uses a 90° pulse and collects data for 2-4 seconds. Typically, 8 to 16 scans are averaged.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Since ¹³C has a low natural abundance and is less sensitive than ¹H, many more scans are required (often several hundred to over a thousand), leading to longer acquisition times. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Interpretation of the ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum can be divided into distinct regions corresponding to the different types of protons in the PEBA molecule. The symmetry of the two aromatic rings dictates the observed splitting patterns.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale & Causality |

| ~13.1 | Broad Singlet | 1H | a (-COOH) | The acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding with the DMSO solvent.[5][6] |

| ~8.05 | Doublet | 2H | b (ortho to -COOH) | These protons are deshielded by the electron-withdrawing carboxylic acid group. They appear as a doublet due to coupling with protons 'c'. |

| ~7.70 | Doublet | 2H | c (ortho to alkyne) | These protons are ortho to the alkyne and coupled to protons 'b', resulting in a doublet. |

| ~7.60 | Multiplet | 2H | d (ortho on phenyl) | Protons on the terminal phenyl ring. These are closest to the electron-withdrawing alkyne system. |

| ~7.45 | Multiplet | 3H | e (meta/para on phenyl) | The remaining three protons on the terminal phenyl ring are in a similar electronic environment, leading to an overlapping multiplet.[4][7] |

Caption: Proton assignments for ¹H NMR analysis of PEBA.

Interpretation of the ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom. The chemical shifts are highly dependent on the local electronic environment.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale & Causality |

| ~166.5 | 1 (C=O) | The carbonyl carbon is the most deshielded due to being double-bonded to one oxygen and single-bonded to another.[3] |

| ~131.8 | 3, 5 (CH, benzoic ring) | Aromatic CH carbons ortho to the alkyne group. |

| ~131.6 | 7, 11 (CH, phenyl ring) | Aromatic CH carbons ortho to the alkyne on the terminal phenyl ring. |

| ~130.0 | 2, 6 (CH, benzoic ring) | Aromatic CH carbons ortho to the carboxylic acid group. |

| ~129.5 | 8, 10 (CH, phenyl ring) | Aromatic CH carbons meta to the alkyne on the terminal phenyl ring. |

| ~129.1 | 9 (CH, phenyl ring) | Aromatic CH carbon para to the alkyne on the terminal phenyl ring. |

| ~128.0 | 4 (Quaternary C) | The carbon of the benzoic ring attached to the carboxylic acid. |

| ~122.1 | 12 (Quaternary C) | The carbon of the phenyl ring attached to the alkyne. |

| ~92.5 | 13 or 14 (Alkyne C) | The two sp-hybridized alkyne carbons appear in this characteristic region. Their signals are often sharp.[4][8] |

| ~88.5 | 14 or 13 (Alkyne C) | The second alkyne carbon.[4][8] |

Caption: Carbon assignments for ¹³C NMR analysis of PEBA.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a textbook example of a self-validating analytical system. FTIR spectroscopy rapidly confirms the presence of all key functional groups: the carboxylic acid dimer, the aromatic rings, and the internal alkyne. Subsequently, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's framework, confirming the precise connectivity, substitution pattern, and the number of unique proton and carbon environments. The data from these two independent, yet complementary, techniques converge to provide an unambiguous and trustworthy confirmation of the molecule's identity and purity, a critical requirement for its application in any scientific or industrial field.

References

- Wiley-VCH. (2005). Supplemental Information for a relevant article.

- The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.

-

ResearchGate. (2021). Figure S8. 13 C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid ( 4 ) (DMSO - d , 75 MHz). Retrieved from [Link]

-

American Chemical Society. (2014). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information for Sonogashira reaction. Retrieved from [Link]

-

Wiley-VCH. (2019). Supporting Information for a relevant article. Retrieved from [Link]

-

MDPI. (n.d.). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. Retrieved from [Link]

-

PubMed. (2025). Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

International Scientific & Technology Research. (2020). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4-(Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. Retrieved from [Link]

Sources

- 1. Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. ijstr.org [ijstr.org]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

molecular weight of 4-(Phenylethynyl)benzoic acid

An In-Depth Technical Guide to 4-(Phenylethynyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a rigid, bifunctional organic compound that has emerged as a significant building block in medicinal chemistry, a potent regulator in agrochemical science, and a prospective linker for advanced materials. Its unique structure, featuring a carboxylic acid and a terminal phenyl group connected by a linear ethynyl spacer, imparts valuable physicochemical properties for constructing highly ordered molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Sonogashira coupling, and an exploration of its current and potential applications, offering researchers and developers a technical foundation for leveraging this versatile molecule.